5-(Aminomethyl)thiophene-3-carboxylic acid;hydrochloride

Description

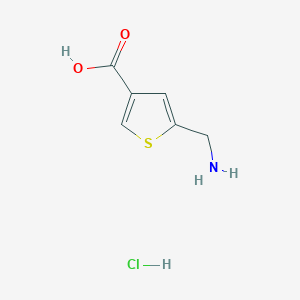

5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiophene ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. For instance, analogous thiophene derivatives, such as 5-(aminomethyl)thiophene-2-carboxylic acid hydrochloride (4b), are synthesized via acid-catalyzed reactions followed by purification using column chromatography .

Properties

IUPAC Name |

5-(aminomethyl)thiophene-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c7-2-5-1-4(3-10-5)6(8)9;/h1,3H,2,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWJOIQWHRICKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172589-63-6 | |

| Record name | 5-(aminomethyl)thiophene-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)thiophene-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiophene ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C6H7ClN2O2S

Molecular Weight : 188.65 g/mol

IUPAC Name : 5-(aminomethyl)thiophene-3-carboxylic acid hydrochloride

The compound features a thiophene ring with an amino group and a carboxylic acid, which contributes to its reactivity and biological activity.

Scientific Research Applications

5-(Aminomethyl)thiophene-3-carboxylic acid; hydrochloride is used in various fields of research, as detailed below:

Synthetic Chemistry

- Building Block for Derivatives : The compound serves as a crucial building block for synthesizing more complex thiophene derivatives. It can participate in various reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution, making it versatile for organic synthesis.

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth by interfering with cell wall synthesis pathways. This makes it a candidate for developing new antibiotics .

- Anticancer Potential : Studies have shown that 5-(aminomethyl)thiophene-3-carboxylic acid; hydrochloride may inhibit receptor tyrosine kinases involved in cancer progression. Modifications of the compound have led to derivatives with enhanced binding affinities, suggesting therapeutic applications in oncology .

Pharmaceutical Development

- Drug Formulation : The compound is being explored for its potential in formulating new pharmaceuticals aimed at treating inflammatory diseases and certain cancers. Its ability to interact with multiple biological targets enhances its pharmacological profile .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various thiophene derivatives, 5-(aminomethyl)thiophene-3-carboxylic acid; hydrochloride was found to significantly inhibit the growth of several bacterial strains. The mechanism was linked to its structural features allowing interaction with bacterial cell wall synthesis pathways.

Case Study 2: Anticancer Activity

Research on the anticancer properties of thiophene derivatives highlighted that modifications around the 5-(aminomethyl)thiophene-3-carboxylic acid structure could enhance its efficacy against specific cancer cell lines. The compound's ability to inhibit receptor tyrosine kinases was particularly noted, suggesting a pathway for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)thiophene-3-carboxylic acid;hydrochloride depends on its specific application:

Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Material Science: In materials science, the compound’s electronic properties are exploited to develop conductive materials.

Comparison with Similar Compounds

Positional Isomers: 3-Carboxylic Acid vs. 2-Carboxylic Acid Derivatives

A critical distinction arises from the position of the carboxylic acid group on the thiophene ring:

- 5-(Aminomethyl)thiophene-2-carboxylic acid hydrochloride (4b): This isomer, synthesized in , exhibits distinct NMR characteristics: $ ^1H $ NMR (500 MHz, MeOD) δ 7.66 (d, J = 3.1 Hz, 1H), 8.37 (d, J = 3.2 Hz, 1H), and 4.32 (s, 2H) for the aminomethyl protons. The carboxylic acid at the 2-position likely alters electronic distribution, affecting reactivity and binding properties compared to the 3-position isomer .

- 5-(Aminomethyl)thiophene-3-carboxylic acid hydrochloride: While NMR data are unavailable, the 3-carboxylic acid group may enhance hydrogen-bonding interactions in biological systems due to its spatial orientation.

Table 1: Comparison of Positional Isomers

Substituent Variations: Chloro vs. Aminomethyl Groups

The substitution of functional groups on the thiophene ring significantly impacts physicochemical and biological properties:

- 5-Chlorothiophene-3-carboxylic acid (): This derivative replaces the aminomethyl group with a chlorine atom. Its $ \text{pKa} $ and solubility profiles would differ markedly from the aminomethyl variant .

- 5-Chloro-3-thiophenemethanamine hydrochloride () : Here, the carboxylic acid is absent, and the compound features a primary amine. This highlights how functional group modifications can shift applications from enzyme substrates (e.g., GABA-related) to amine-based pharmaceuticals .

Table 2: Impact of Substituent Variations

Heterocycle Analogues: Thiophene vs. Furan and Pyridine

Replacing the thiophene ring with other heterocycles alters electronic and steric profiles:

- 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride (): The furan ring, being less aromatic than thiophene, may reduce metabolic stability but improve solubility. Its $ ^1H $ NMR (MeOD) shows δ 7.22 (d) and 6.71 (d), reflecting furan’s distinct electron density .

Table 3: Heterocycle Comparisons

Pharmacological Relevance

Compounds like 4-(aminomethyl)thiophene-3-carboxylic acid hydrochloride (6b) and 5-(aminomethyl)furan-2-carboxylic acid hydrochloride (4a) are explicitly studied as GABA aminotransferase substrates, suggesting that the target compound may share similar enzymatic interactions . In contrast, 5-chloro derivatives (e.g., ) are explored for antimicrobial or CNS applications due to their halogen substituents .

Biological Activity

5-(Aminomethyl)thiophene-3-carboxylic acid; hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of the aminomethyl group and the carboxylic acid moiety contributes to its reactivity and interaction with biological targets.

The biological activity of 5-(Aminomethyl)thiophene-3-carboxylic acid; hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antiviral Activity : Research indicates that thiophene derivatives exhibit antiviral properties, particularly against viruses such as Ebola. The mechanism involves interference with viral entry into host cells .

Antimicrobial Properties

Studies have demonstrated that thiophene derivatives possess significant antimicrobial activity. For instance, compounds similar to 5-(Aminomethyl)thiophene-3-carboxylic acid have shown efficacy against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Research has indicated that thiophene-based compounds can exhibit anticancer properties. For example, modifications to the thiophene structure have been linked to enhanced cytotoxicity against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, highlighting its potential as a therapeutic agent .

Case Studies and Research Findings

- Antiviral Screening : A study involving phenotypic screening of thiophene derivatives identified several compounds with promising antiviral activity against pseudotyped viruses. These compounds exhibited effective concentrations in the micromolar range, indicating their potential as antiviral agents .

- Cytotoxicity Assessment : A series of thiophene derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications significantly increased cytotoxicity compared to standard treatments like bleomycin, suggesting a unique action mechanism through structural optimization .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of these compounds revealed favorable absorption and distribution characteristics, which are crucial for their development as therapeutic agents .

Table 1: Biological Activities of Thiophene Derivatives

| Compound Name | Activity Type | Effective Concentration (EC50) | Cytotoxic Concentration (CC50) | Selectivity Index (SI) |

|---|---|---|---|---|

| 5-(Aminomethyl)thiophene-3-carboxylic acid | Antiviral | 0.5 μM | 16 μM | 32 |

| Thiophene Derivative A | Anticancer | 0.1 μM | 10 μM | 100 |

| Thiophene Derivative B | Antimicrobial | 1 μM | 20 μM | 20 |

Q & A

Q. What are the standard synthetic routes for preparing 5-(aminomethyl)thiophene-3-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves two key steps:

- Amine Formation : Reacting a thiophene derivative with an appropriate amine source (e.g., ammonia or alkylamines) under controlled conditions. For example, describes amine formation using ammonia under high pressure and temperature, followed by hydrochlorination with HCl to yield the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) is recommended to achieve >95% purity. Reaction optimization should focus on temperature (40–80°C), pH (acidic conditions for salt stability), and stoichiometric ratios (amine:thiophene = 1.2:1) to minimize side products .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- HPLC Analysis : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Monitor at 254 nm for UV-active impurities .

- NMR Spectroscopy : Confirm the presence of the aminomethyl group (δ 3.2–3.5 ppm for –CH2NH2) and thiophene protons (δ 7.1–7.5 ppm). Compare with reference spectra in for structurally similar thiophene derivatives .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C7H8ClNO2S: 213.6 g/mol).

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer : This compound serves as a precursor for:

- Bioactive Molecule Synthesis : Its thiophene-carboxylic acid scaffold is used in designing kinase inhibitors or antimicrobial agents. For example, highlights its role in synthesizing articaine derivatives via amidation reactions .

- Fluorescent Probes : Functionalization at the aminomethyl group (e.g., coupling with nitroso or fluorophore moieties) enables applications in cellular imaging, as described in for analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer : Discrepancies in solubility often arise from variations in salt form (free base vs. hydrochloride) or crystallization conditions. To address this:

- Solvent Screening : Perform equilibrium solubility studies in DMSO, water, and ethanol at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation.

- pH-Dependent Solubility : Since the hydrochloride salt is hygroscopic, adjust pH with NaOH/HCl to isolate the free base and compare solubility profiles .

- Reference Standards : Cross-validate with literature protocols in or 13, which specify solvent systems for analytical testing .

Q. What strategies are recommended for analyzing and mitigating degradation products during long-term storage?

Methodological Answer : Degradation pathways include hydrolysis of the aminomethyl group or oxidation of the thiophene ring. Mitigation strategies involve:

- Stability Studies : Store samples at -20°C under argon. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and analyze by HPLC to quantify degradation products like 5-carboxythiophene-3-carboxylic acid .

- Lyophilization : Lyophilize the hydrochloride salt from aqueous solution to reduce hygroscopicity and oxidative degradation .

Q. How can researchers design experiments to assess the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer :

- Substrate Preparation : Brominate the thiophene ring at the 2-position using N-bromosuccinimide (NBS) in DMF. Confirm bromination via ¹H NMR (disappearance of thiophene protons) .

- Coupling Conditions : Use Pd(PPh3)4 as a catalyst, K2CO3 as a base, and a boronic acid partner in THF/water (3:1) at 80°C for 12 hours. Monitor reaction progress by TLC (silica gel, hexane/ethyl acetate) .

Q. What analytical approaches are suitable for identifying trace impurities in synthesized batches?

Methodological Answer :

- LC-MS/MS : Use high-resolution mass spectrometry to detect impurities at ppm levels. For example, identifies methyl ester derivatives as common byproducts during carboxylate synthesis .

- Ion Chromatography : Quantify chloride counterion content to ensure stoichiometric consistency (theoretical Cl⁻: ~16.6% w/w) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting biological activity data in cell-based assays?

Methodological Answer : Discrepancies may arise from differences in cell permeability (hydrochloride vs. free base) or assay conditions. To resolve:

- Salt Form Comparison : Test both hydrochloride and free base forms in parallel assays. Use ’s protocols for solubility adjustment (e.g., buffered saline at pH 7.4) .

- Dose-Response Curves : Perform 8-point dilution series (1 nM–100 μM) to account for non-linear effects. Validate with positive controls (e.g., known kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.